Risedronic Acid Risedronic Acid Risedronic acid is a member of pyridines.
Risedronic acid is a third generation bisphosphonate that is used for the treatment of some forms of osteoperosis and Paget's disease. It functions by preventing resorption of bone.
Risedronic acid is a Bisphosphonate.
Risedronic Acid is a synthetic pyridinyl bisphosphonate, with antiresorptive activity. Upon administration, risedronic acid binds to hydroxyapatite crystals in bone and inhibits osteoclast-dependent bone resorption.
Risedronate is only found in individuals that have used or taken this drug. It is a bisphosphonate used to strengthen bone, treat or prevent osteoporosis, and treat Paget's disease of bone.The action of risedronate on bone tissue is based partly on its affinity for hydroxyapatite, which is part of the mineral matrix of bone. Risedronate also targets farnesyl pyrophosphate (FPP) synthase. Nitrogen-containing bisphosphonates (such as pamidronate, alendronate, risedronate, ibandronate and zoledronate) appear to act as analogues of isoprenoid diphosphate lipids, thereby inhibiting FPP synthase, an enzyme in the mevalonate pathway. Inhibition of this enzyme in osteoclasts prevents the biosynthesis of isoprenoid lipids (FPP and GGPP) that are essential for the post-translational farnesylation and geranylgeranylation of small GTPase signalling proteins. This activity inhibits osteoclast activity and reduces bone resorption and turnover. In postmenopausal women, it reduces the elevated rate of bone turnover, leading to, on average, a net gain in bone mass.
A pyridine and diphosphonic acid derivative that acts as a CALCIUM CHANNEL BLOCKER and inhibits BONE RESORPTION.
See also: Risedronate sodium monohydrate (active moiety of); Risedronate sodium hemi-pentahydrate (active moiety of).
Brand Name: Vulcanchem
CAS No.: 105462-24-6
VCID: VC20743427
InChI: InChI=1S/C7H11NO7P2/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15)
SMILES: C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O
Molecular Formula: C7H11NO7P2
Molecular Weight: 283.11 g/mol

Risedronic Acid

CAS No.: 105462-24-6

VCID: VC20743427

Molecular Formula: C7H11NO7P2

Molecular Weight: 283.11 g/mol

* For research use only. Not for human or veterinary use.

Risedronic Acid - 105462-24-6

Description

Mechanism of Action

Risedronic acid binds to bone hydroxyapatite, and upon local acidification during bone resorption, it is released into osteoclasts via fluid-phase endocytosis. Inside these cells, risedronic acid inhibits farnesyl pyrophosphate synthase, leading to apoptosis of osteoclasts and reduced bone resorption .

  • Clinical Efficacy

Risedronic acid has demonstrated significant efficacy in various clinical trials:

  • Postmenopausal Osteoporosis: In studies involving thousands of women, risedronic acid has been shown to reduce vertebral fracture incidence by up to 65% after one year of treatment .

  • Glucocorticoid-Induced Osteoporosis: Risedronic acid effectively prevents or reverses bone loss in patients receiving glucocorticoid therapy .

Pharmacokinetic Parameters

  • Absorption: Maximum concentration occurs at approximately one hour post-dose.

  • Half-Life: The drug has a long half-life due to its affinity for bone tissue.

  • Excretion: Primarily excreted unchanged in urine.

  • Adverse Effects and Tolerability

Common Side Effects

  • Gastrointestinal discomfort

  • Headaches

  • Musculoskeletal pain

Risedronic acid stands out as an effective treatment option for osteoporosis and Paget's disease due to its potent anti-resorptive properties and favorable safety profile. Its role in both postmenopausal women and patients undergoing glucocorticoid therapy highlights its versatility as a first-line therapeutic agent in managing conditions associated with decreased bone density.

  • Future Directions

Ongoing research continues to explore the long-term effects of risedronic acid on bone health, potential new applications in other conditions, and the development of combination therapies that could enhance its efficacy while minimizing side effects.

By understanding the comprehensive profile of risedronic acid, healthcare professionals can make informed decisions regarding its use in clinical practice, ensuring optimal patient outcomes in managing osteoporosis and related disorders.

CAS No. 105462-24-6
Product Name Risedronic Acid
Molecular Formula C7H11NO7P2
Molecular Weight 283.11 g/mol
IUPAC Name (1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphonic acid
Standard InChI InChI=1S/C7H11NO7P2/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15)
Standard InChIKey IIDJRNMFWXDHID-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O
Canonical SMILES C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O
Boiling Point 692.3
Melting Point 252-262
Physical Description Solid
Related CAS 115436-72-1 (mono-hydrochloride salt)
Solubility Miscible in water. /Estimated/
1.04e+01 g/L
Synonyms 1-Hydroxy-2-(3-pyridyl)ethylidene diphosphonate
2-(3-pyridinyl)-1-hydroxyethylidene-bisphosphonate
2-(3-pyridinyl)-1-hydroxyethylidenebisphosphonate
Actonel
Atelvia
Bisphosphonate Risedronate Sodium
risedronate
risedronate sodium
Risedronate Sodium, Bisphosphonate
risedronic acid
risedronic acid, monosodium salt
Sodium, Bisphosphonate Risedronate
Vapor Pressure 2.1X10-11 mm Hg at 25 °C /Estimated/
Reference Russell RG, Watts NB, Ebetino FH, Rogers MJ: Mechanisms of action of bisphosphonates: similarities and differences and their potential influence on clinical efficacy. Osteoporos Int. 2008 Jun;19(6):733-59. doi: 10.1007/s00198-007-0540-8. [PMID:18214569]
Cremers S, Drake MT, Ebetino FH, Bilezikian JP, Russell RGG: Pharmacology of bisphosphonates. Br J Clin Pharmacol. 2019 Jun;85(6):1052-1062. doi: 10.1111/bcp.13867. Epub 2019 Feb 28. [PMID:30650219]
Thompson Micromedex (2004). Usp Vol I Drug Info Health Vol: Volume I (USP DI: v.1 Drug Information for the Health Care Professional) (24th ed., pp. 2475). Thompson PDR.
Risedronate Sodium Tablet MSDS
FDA Approved Drugs: Risedronic Acid Oral Tablets
FDA Approved Drug Products: Risedronic Acid Extended Release Tablets
PubChem Compound 5245
Last Modified Sep 13 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator